molecular formula C11H7N7 B11498684 Tetrazolo[5,1-a]phthalazine, 6-(imidazol-1-yl)-

Tetrazolo[5,1-a]phthalazine, 6-(imidazol-1-yl)-

Cat. No.: B11498684
M. Wt: 237.22 g/mol
InChI Key: JDWVZUPUQMAAKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{[1,2,3,4]TETRAZOLO[5,1-A]PHTHALAZIN-6-YL}-1H-IMIDAZOLE is a complex heterocyclic compound that combines the structural features of tetrazole, phthalazine, and imidazole. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. The unique arrangement of nitrogen atoms within its structure imparts distinctive chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{[1,2,3,4]TETRAZOLO[5,1-A]PHTHALAZIN-6-YL}-1H-IMIDAZOLE typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate nitrile derivatives with sodium azide in the presence of a catalyst such as zinc chloride. This reaction proceeds under mild conditions and yields the tetrazole ring . The phthalazine moiety can be introduced through a condensation reaction with hydrazine derivatives, followed by cyclization . The final step involves the formation of the imidazole ring through a cyclization reaction with formamide or similar reagents .

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-{[1,2,3,4]TETRAZOLO[5,1-A]PHTHALAZIN-6-YL}-1H-IMIDAZOLE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents such as sodium borohydride can yield reduced forms of the compound.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under mild conditions.

    Substitution: Nucleophiles such as amines, thiols, and halides in the presence of suitable catalysts.

Major Products: The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different chemical and biological properties.

Mechanism of Action

The mechanism of action of 1-{[1,2,3,4]TETRAZOLO[5,1-A]PHTHALAZIN-6-YL}-1H-IMIDAZOLE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and leading to various biological effects. Additionally, it can interact with DNA and RNA, affecting gene expression and cellular processes .

Comparison with Similar Compounds

Uniqueness: 1-{[1,2,3,4]TETRAZOLO[5,1-A]PHTHALAZIN-6-YL}-1H-IMIDAZOLE is unique due to its combination of tetrazole, phthalazine, and imidazole rings, which imparts distinctive chemical and biological properties. This structural uniqueness allows for a broader range of applications and interactions with various molecular targets.

Properties

Molecular Formula

C11H7N7

Molecular Weight

237.22 g/mol

IUPAC Name

6-imidazol-1-yltetrazolo[5,1-a]phthalazine

InChI

InChI=1S/C11H7N7/c1-2-4-9-8(3-1)10-13-15-16-18(10)14-11(9)17-6-5-12-7-17/h1-7H

InChI Key

JDWVZUPUQMAAKE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=NN=NN3N=C2N4C=CN=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.